molecular formula C22H20N6O2 B2366482 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-13-4

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2366482
CAS No.: 872591-13-4
M. Wt: 400.442
InChI Key: ASNIIFWKUAUELB-UHFFFAOYSA-N
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Description

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an indole moiety, and a dimethylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the indole and dimethylphenyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions, purification techniques, and waste management to achieve sustainable and efficient manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new chemical entities with diverse functionalities.

    Biology: It has been investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: The compound shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Its chemical properties make it suitable for use in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to alterations in cellular signaling and metabolic pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-7-8-17(11-15(14)2)28-21-20(24-25-28)22(30)26(13-23-21)12-19(29)27-10-9-16-5-3-4-6-18(16)27/h3-8,11,13H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNIIFWKUAUELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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